molecular formula C5H6F2O B2808407 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane CAS No. 2287290-43-9

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane

Cat. No.: B2808407
CAS No.: 2287290-43-9
M. Wt: 120.099
InChI Key: JWRVPESNGKQHRP-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H6F2O. It is characterized by its bicyclic structure, which includes a six-membered ring with an oxygen atom and two fluorine atoms attached to the same carbon atom. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane typically involves the use of fluorinating agents and specific reaction conditions to introduce the fluorine atoms into the bicyclic structure. One common method involves the reaction of a suitable precursor with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of precursor and fluorinating agent, as well as the optimization of reaction conditions, are crucial factors in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of other functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

2,2-Difluoro-6-oxabicyclo[3.1.0]hexane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets, leading to changes in biological activity or chemical reactivity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1,3-dioxolane: Another bicyclic compound with two fluorine atoms, but with a different ring structure.

    2,2-Difluoro-4-oxabicyclo[3.1.0]hexane: Similar to 2,2-Difluoro-6-oxabicyclo[3.1.0]hexane but with the oxygen atom in a different position.

    2,2-Difluoro-6-oxabicyclo[3.1.1]heptane: A related compound with a seven-membered ring structure.

Uniqueness

This compound is unique due to its specific ring structure and the position of the fluorine atoms. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)2-1-3-4(5)8-3/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRVPESNGKQHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287290-43-9
Record name 2,2-difluoro-6-oxabicyclo[3.1.0]hexane
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